N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a structurally complex organic compound featuring a hybrid framework of a 1,3,4-thiadiazole ring and a 1,2-dihydroisoquinoline moiety. The thiadiazole core is substituted with a benzyl group at the 5-position, while the isoquinoline fragment is modified with a methyl group at position 2 and a ketone at position 1. The carboxamide linkage bridges these two heterocyclic systems, enhancing molecular rigidity and enabling interactions with biological targets.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-24-12-16(14-9-5-6-10-15(14)19(24)26)18(25)21-20-23-22-17(27-20)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZORHURGFHAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Isoquinoline Derivative: The benzylated thiadiazole is coupled with an isoquinoline derivative through an amide bond formation. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of the target compound lies in the fusion of a 1,3,4-thiadiazole and a 1,2-dihydroisoquinoline system. Below is a comparative analysis with structurally analogous compounds:
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole + Isoquinoline | 5-Benzyl (thiadiazole), 2-Methyl-1-oxo (isoquinoline) | Hybrid heterocyclic system; enhanced π-π stacking potential due to fused aromatic systems |
| N-(5-Benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | 1,3,4-Thiadiazole | Furan-2-carboxamide | Simpler carboxamide substituent; lacks isoquinoline moiety |
| 1-Oxo-2-(propan-2-yl)-N-(pyridin-3-yl)-1,2-dihydroisoquinoline-4-carboxamide | Isoquinoline | Pyridinyl carboxamide, 2-Isopropyl | Isoquinoline core with pyridine linkage; no thiadiazole component |
| N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide | 1,3,4-Thiadiazole + Benzamide | Dimethylsulfamoyl group, thioethyl linker | Sulfonamide functionality; no fused heterocyclic systems |
| N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | Thiadiazole + Thiazole + Benzodioxole | Benzodioxole carboxamide, methyl-thiadiazole | Multi-heterocyclic architecture; benzodioxole enhances lipophilicity |
Key Research Findings and Uniqueness
- Structural Uniqueness: The hybrid thiadiazole-isoquinoline system offers dual sites for target binding, distinguishing it from single-heterocycle analogs .
- Hypothesized Bioactivity: Potential dual anticancer/antimicrobial action due to synergistic effects of its substituents.
- Synthetic Challenges: Multi-step synthesis requires precise control to avoid side reactions at the reactive thiadiazole sulfur or isoquinoline ketone .
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzyl-1,3,4-thiadiazole derivatives with isoquinoline carboxamide derivatives. The process can be optimized through various methods including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. A study found that similar thiadiazole derivatives demonstrated high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming traditional antibiotics like norfloxacin and ciprofloxacin .
| Compound | Activity Against Gram-positive Bacteria | Reference |
|---|---|---|
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | High | |
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo... | Potential (under investigation) |
Anticancer Activity
The compound is also being studied for its potential anticancer properties. Thiadiazole derivatives have been noted for their ability to inhibit tumor cell proliferation in various cancer models. The mechanism appears to involve the inhibition of key metabolic enzymes and disruption of cellular processes essential for cancer cell survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for bacterial growth or cancer cell metabolism.
- Membrane Disruption : Interaction with cellular membranes could lead to increased permeability and subsequent cell death.
Comparative Studies
Comparative studies with other thiadiazole and oxadiazole derivatives reveal that the presence of specific functional groups significantly influences biological activity. For instance:
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antibacterial Activity : A series of experiments demonstrated that certain thiadiazole derivatives exhibited bactericidal effects comparable to leading antibiotics in vitro.
- Anticancer Efficacy : In vivo studies showed that compounds similar to N-(5-benzyl-1,3,4-thiadiazol) effectively reduced tumor size in animal models.
Q & A
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between thiadiazole and isoquinoline precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
- Use of coupling agents (e.g., DCC or EDCI) to facilitate carboxamide bond formation .
- Microwave-assisted synthesis to enhance reaction rates and yields, reducing side products . Key parameters include solvent choice (e.g., DMF or acetonitrile), reaction time (1–24 hours), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress and purity assessment .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and thiadiazole (C-N) stretches .
Q. What are the primary biological targets for thiadiazole-carboxamide derivatives like this compound?
Similar compounds interact with:
- Enzymes : Inhibition of kinases (e.g., GSK-3β) or proteases via hydrogen bonding with thiadiazole and carboxamide groups .
- Receptors : Modulation of GPCRs or nuclear receptors due to aromatic and heterocyclic moieties .
- DNA/RNA : Intercalation or groove binding via planar isoquinoline systems .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced activity?
- Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthetic routes .
- Molecular Dynamics Simulations : Study ligand-receptor binding stability and residence times .
- Structure-Activity Relationship (SAR) Modeling : Identify critical substituents (e.g., benzyl groups) for target affinity using QSAR models .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Dose-Response Studies : Confirm activity thresholds and rule out assay-specific artifacts .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric methods .
- Comparative Analysis with Structural Analogs : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .
Q. How can Design of Experiments (DOE) optimize reaction parameters for scalable synthesis?
- Factorial Designs : Screen variables (temperature, solvent ratio, catalyst loading) to maximize yield .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., microwave power vs. reaction time) .
- Robustness Testing : Assess reproducibility under minor condition variations (e.g., ±5°C) .
Q. What structural features dictate the compound’s pharmacokinetic properties (e.g., bioavailability)?
- LogP Calculations : Balance lipophilic (thiadiazole) and hydrophilic (carboxamide) groups for membrane permeability .
- Metabolic Stability Assays : Identify vulnerable sites (e.g., benzyl groups prone to CYP450 oxidation) using liver microsomes .
- Plasma Protein Binding Studies : Assess free drug availability via equilibrium dialysis .
Q. How can researchers investigate off-target effects or toxicity in preclinical models?
- High-Throughput Screening (HTS) : Profile activity against panels of unrelated targets (e.g., kinases, ion channels) .
- Genotoxicity Assays : Ames test for mutagenicity and comet assay for DNA damage .
- In Silico Toxicity Prediction : Use tools like ProTox-II to flag structural alerts (e.g., reactive thiadiazole rings) .
Methodological Notes
- Data Interpretation : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .
- Contradiction Management : Use meta-analysis frameworks to reconcile divergent biological results, prioritizing assays with clinically relevant endpoints .
- Scalability Challenges : Pilot reactor designs (e.g., flow chemistry) to address exothermicity or mixing issues observed in batch synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
